O,N-Dimethylviridicatin is a derivative of the naturally occurring compound viridicatin, which is primarily isolated from certain species of fungi, particularly those in the Penicillium genus. This compound has garnered interest due to its structural features and potential biological activities. Viridicatin itself is a member of the quinolone alkaloids, which are known for various pharmacological properties.
O,N-Dimethylviridicatin can be derived from the fungal species Penicillium and other related genera. The original viridicatin was first isolated from Penicillium viridicatum by researchers Cunningham and Freeman, who established its molecular formula and conducted preliminary studies on its derivatives .
O,N-Dimethylviridicatin belongs to the class of quinolone alkaloids. These compounds are characterized by a bicyclic structure that includes a quinolone moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of O,N-Dimethylviridicatin can be achieved through various chemical methods. One notable approach involves the methylation of viridicatin or its precursors using methylating agents such as methyl iodide or dimethyl sulfate. This process typically requires careful control of reaction conditions to prevent over-methylation or degradation of the core structure.
O,N-Dimethylviridicatin features a bicyclic structure typical of quinolone derivatives. The compound contains two methyl groups attached to the nitrogen and oxygen atoms within the structure, modifying the parent viridicatin's functional groups.
O,N-Dimethylviridicatin can participate in various chemical reactions typical of quinolone derivatives, including:
The biological activity of O,N-Dimethylviridicatin is believed to arise from its interaction with specific biological targets, such as enzymes involved in DNA replication or protein synthesis. Its structural similarity to known antibiotics suggests potential mechanisms similar to those observed in other quinolone compounds.
Research indicates that quinolones often inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription processes. This mechanism may also extend to O,N-Dimethylviridicatin, although specific studies are needed to confirm this action.
O,N-Dimethylviridicatin has potential applications in:
O,N-Dimethylviridicatin is a quinoline alkaloid derivative primarily biosynthesized by filamentous fungi within the Penicillium genus. The compound originates from the viridicatin pathway, which begins with the condensation of L-tryptophan and acetyl-CoA via a polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) hybrid enzyme. This forms the tricyclic viridicatin scaffold, followed by sequential methylation at the quinoline nitrogen (N) and phenolic oxygen (O) positions. Key producers include P. citrinum and P. rubens, which yield the compound under standard laboratory culture conditions [6] [10]. Genomic analyses of these species reveal gene clusters encoding the PKS-NRPS, cytochrome P450 monooxygenases (for ring cyclization), and S-adenosylmethionine (SAM)-dependent methyltransferases (for dimethylation) [6].
Table 1: Natural Producers and Biosynthetic Features of O,N-Dimethylviridicatin
| Producing Species | Isolation Source | Key Biosynthetic Enzymes | Yield Range (mg/L) |
|---|---|---|---|
| Penicillium citrinum | Terrestrial soil, mangroves | PKS-NRPS, P450, SAM-MTases | 0.8–1.5 |
| Penicillium rubens | Decaying vegetation | PKS-NRPS, P450, SAM-MTases | 1.2–2.0 |
| Penicillium chrysogenum | Marine sediments | PKS-NRPS, P450 | 0.5–1.2 |
Notably, lanthanide ions (e.g., La³⁺) enhance yields by up to 40% by activating cryptic biosynthetic genes, as observed in marine-derived strains [1].
Marine environments induce significant metabolic shifts in Penicillium spp., leading to enhanced chemical diversity of O,N-dimethylviridicatin. Strains isolated from deep-sea sediments, coral reefs, and mangrove rhizospheres produce up to 2.5-fold higher quantities compared to terrestrial counterparts due to adaptations to high salinity, pressure, and nutrient competition [4] [7]. For example, P. chrysogenum strains from the Mediterranean Sea exhibit distinct methylation patterns under metal stress (e.g., NiCl₂), which upregulates SAM-dependent methyltransferases [1]. Marine-derived O,N-dimethylviridicatin often co-occurs with brominated alkaloids, suggesting shared enzymatic machinery adapted to halide-rich environments [4].
Table 2: Influence of Marine vs. Terrestrial Environments on Metabolite Production
| Environmental Factor | Marine-Derived Strains | Terrestrial Strains |
|---|---|---|
| Salinity | 30–35 ppt (induces halogenation enzymes) | 0–5 ppt |
| Nutrient Availability | Low (promotes secondary metabolism) | Variable |
| Chemical Diversity | High (brominated derivatives detected) | Moderate |
| Yield of Target Compound | Up to 3.2 mg/L | 0.8–2.0 mg/L |
Epigenetic modifications triggered by marine stressors (e.g., osmotic shock) further remodel chromatin, activating silent biosynthetic gene clusters (BGCs) linked to alkaloid production [7].
The terminal O- and N-methylation of viridicatin is catalyzed by two substrate-specific SAM-dependent methyltransferases (MTases):
Kinetic studies reveal Nmt exhibits higher substrate affinity (Km = 8.2 µM) than Omt (Km = 15.6 µM), indicating sequential methylation prioritizes the nitrogen site. Both MTases share a conserved Rossmann-fold domain but differ in catalytic residues: Nmt utilizes a histidine-glutamate pair for nitrogen activation, while Omt employs a serine-lysine dyad for oxygen methylation [6] [8]. The methylation efficiency is pH-dependent, with optimal activity at pH 7.5–8.0, aligning with intracellular conditions in Penicillium spp. [8].
Table 3: Biochemical Characterization of Methyltransferases in O,N-Dimethylviridicatin Biosynthesis
| Enzyme | Gene Identifier | Substrate Specificity | Km (µM) | Optimal pH |
|---|---|---|---|---|
| N-Methyltransferase (Nmt) | virN | Viridicatin | 8.2 | 7.8 |
| O-Methyltransferase (Omt) | virO | N-Methylviridicatin | 15.6 | 8.0 |
Marine-derived strains show 60% higher MTase expression than terrestrial isolates, correlating with elevated dimethylated product yields [1] [7].
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